2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

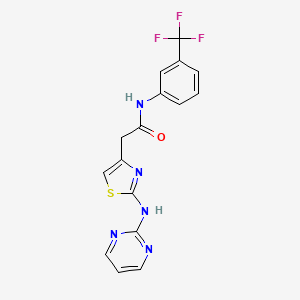

2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a pyrimidin-2-ylamino group at the 2-position and an acetamide moiety linked to a 3-(trifluoromethyl)phenyl group. This structure combines pharmacophoric elements known for modulating kinase activity, anti-inflammatory properties, and metabolic stability. The trifluoromethyl group enhances lipophilicity and bioavailability, while the pyrimidine-thiazole scaffold may facilitate interactions with biological targets such as CK1 or inflammatory enzymes .

Properties

IUPAC Name |

2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5OS/c17-16(18,19)10-3-1-4-11(7-10)22-13(25)8-12-9-26-15(23-12)24-14-20-5-2-6-21-14/h1-7,9H,8H2,(H,22,25)(H,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPUGZVXAOLRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Pyrimidine Ring Introduction: The pyrimidine ring is introduced via nucleophilic substitution reactions, where an amino group on the thiazole ring reacts with a pyrimidine derivative.

Acetamide Formation: The final step involves the acylation of the thiazole-pyrimidine intermediate with 3-(trifluoromethyl)phenylacetyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Properties

Recent studies have indicated that compounds similar to 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit significant antitumor properties:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, such as BRAF(V600E) and EGFR, leading to reduced tumor growth in various cancer models .

- Case Study : A series of thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it can effectively inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Applications in Drug Development

Due to its unique chemical structure and biological activity, this compound is being investigated for potential applications in drug development:

- Cancer Therapy : Its ability to target specific kinases makes it a candidate for developing targeted cancer therapies.

- Antimicrobial Agents : The compound's antimicrobial properties suggest potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

(a) N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-(Trifluoromethyl)phenyl)acetamide (Compound 13)

- Structure : Benzothiazole core with a trifluoromethylphenyl-acetamide substituent.

- Synthesis: Microwave-assisted reaction of 2-(3-(trifluoromethyl)phenyl)acetyl chloride with 2-amino-6-trifluoromethylbenzothiazole in THF, yielding 19% .

- Key Differences: The benzothiazole core (vs. thiazole in the target compound) and absence of a pyrimidinylamino group reduce structural similarity but highlight the impact of trifluoromethyl groups on synthesis challenges and yields.

(b) 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide (Compound 19)

- Structure: Pyrimidinone-thioacetamide linked to a benzothiazole.

- Synthesis: Derived from coupling a pyrimidinone intermediate with a benzothiazole-2-amine, emphasizing the role of sulfur bridges in stabilizing heterocyclic interactions .

(c) 2-(4-Phenylthiazol-2-ylamino)-N-Substituted Phenyl Acetamides

- Structure : Thiazole-acetamide derivatives with aryl substitutions.

- Synthesis: Reflux of 2-amino-4-aryl thiazoles with chloroacetanilides in 1,4-dioxane, yielding compounds with variable physicochemical properties (e.g., solubility, melting points) .

- Key Differences : Absence of pyrimidine and trifluoromethyl groups reduces metabolic stability compared to the target compound.

Pharmacological and Physicochemical Properties

(a) Anti-Inflammatory Activity

- Leading Compound: 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) demonstrated 1.28× higher anti-inflammatory activity than diclofenac in rat models .

(b) Kinase Inhibition

- CK1 Inhibitors: Pyrimidine-thiazole hybrids (e.g., ) show CK1-specific inhibition, suggesting the target compound’s pyrimidinylamino-thiazole scaffold could similarly target kinases. Substituents like trifluoromethyl groups may fine-tune selectivity .

Structure-Activity Relationships (SAR)

- Thiazole vs.

- Trifluoromethyl Groups: Enhance lipophilicity and metabolic stability but may complicate synthesis (e.g., low yields in vs. high yields in non-fluorinated analogs) .

- Pyrimidine Substitutions: Pyrimidinylamino groups (target compound) vs. pyrimidinone-thioethers () influence electronic properties and hydrogen-bonding capacity, critical for enzyme inhibition .

Biological Activity

The compound 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is part of a class of thiazole-pyrimidine derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a pyrimidinylamino group, a thiazolyl moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its biological properties.

Research indicates that this compound may exert its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6 . These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer therapy.

Anticancer Activity

- Inhibition of Cell Proliferation : In vitro studies have shown that compounds similar to this compound effectively inhibit the proliferation of various cancer cell lines by targeting CDK4 and CDK6. The IC50 values for these compounds often range from 0.1 to 10 µM, indicating significant potency against cancer cells .

- Selectivity : The trifluoromethyl group enhances the hydrophobic interactions with the target proteins, which is essential for selective inhibition. For instance, the presence of this group has been linked to improved binding affinity in comparison to other similar compounds .

Other Biological Activities

- Antifungal Properties : Some derivatives within this class have demonstrated antifungal activity against pathogens such as Candida albicans. For example, related compounds showed MIC values comparable to standard antifungal agents like ketoconazole .

- ADME Properties : Preliminary absorption, distribution, metabolism, and excretion (ADME) studies suggest that these compounds possess favorable pharmacokinetic profiles, which are critical for their development as therapeutic agents .

Research Findings and Case Studies

A series of studies have been conducted on thiazole-pyrimidine derivatives:

Q & A

Q. What synthetic routes are available for preparing this compound, and how is its purity validated?

The compound’s synthesis typically involves multi-step reactions, such as coupling pyrimidin-2-ylamine derivatives with thiazole intermediates followed by acetylation. For example, describes a similar synthesis using benzimidazole and triazole-thiazole hybrids, where reactions were conducted under reflux with catalysts like triethylamine in solvents such as ethanol or DMF . Purity validation employs:

- Melting point analysis (e.g., 251.5–315.5°C for related compounds in ).

- Spectroscopic techniques : IR (to confirm functional groups like amide C=O at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify aromatic protons and trifluoromethyl groups), and elemental analysis (C, H, N content within ±0.4% of theoretical values) .

Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?

The trifluoromethyl (-CF₃) group enhances lipophilicity (logP) and metabolic stability by reducing oxidative metabolism, as seen in . This group also influences binding affinity through steric and electronic effects, which can be critical for target engagement in medicinal chemistry studies .

Q. How is the compound’s structure-activity relationship (SAR) initially assessed?

Initial SAR studies involve synthesizing analogs with substitutions on the pyrimidine, thiazole, or phenyl rings. For instance, demonstrates replacing the pyridine ring with thiazole to evaluate changes in antimicrobial activity, using in vitro assays (e.g., MIC values against bacterial strains) .

Advanced Research Questions

Q. How can conflicting SAR data between in vitro and in vivo studies be resolved?

Discrepancies often arise from differences in bioavailability or metabolic degradation. Strategies include:

- Physicochemical profiling : Measure logD (partition coefficient) at pH 7.4 to predict membrane permeability (e.g., uses computed logD values to assess drug-likeness) .

- Metabolite identification : Use LC-MS/MS to detect degradation products and modify labile functional groups (e.g., replacing ester linkages with amides) .

Q. What optimization strategies improve synthetic yield and scalability?

- Catalyst screening : achieved higher yields (~80–91%) using triethylamine as a base catalyst compared to weaker bases .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SNAr (nucleophilic aromatic substitution) steps in thiazole synthesis .

- Purification techniques : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves closely related impurities .

Q. What advanced techniques characterize binding interactions with biological targets?

- X-ray crystallography : resolved the binding pose of a related acetamide derivative in complex with a kinase, showing hydrogen bonds between the pyrimidine ring and active-site residues .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to differentiate enthalpic vs. entropic contributions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.